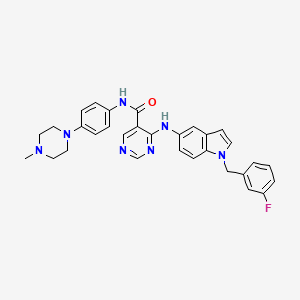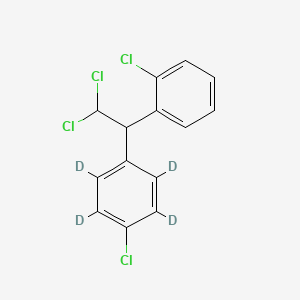
Mitotane-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitotane-d4 is a deuterated form of mitotane, an adrenal cytotoxic agent primarily used in the treatment of adrenocortical carcinoma, a rare and aggressive cancer of the adrenal glands . This compound is structurally similar to mitotane but contains deuterium atoms, which can provide advantages in pharmacokinetic studies and drug metabolism research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mitotane-d4 involves the incorporation of deuterium atoms into the mitotane molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified and characterized to confirm the presence of deuterium atoms and the overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Mitotane-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deuterated analogs of the parent compound .
Applications De Recherche Scientifique
Mitotane-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the metabolism and pharmacokinetics of mitotane . In biology and medicine, this compound is employed in preclinical and clinical studies to understand its therapeutic effects and potential side effects . Additionally, it is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of mitotane .
Mécanisme D'action
The mechanism of action of mitotane-d4 is similar to that of mitotane. It exerts its effects by modifying the peripheral metabolism of steroids and directly suppressing the adrenal cortex . The specificity of this compound towards the adrenal cortex may derive from its metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue . This leads to a reduction in the production of adrenal hormones, including cortisol, androgens, and dehydroepiandrosterone .
Comparaison Avec Des Composés Similaires
Mitotane-d4 can be compared with other deuterated and non-deuterated analogs of mitotane. Similar compounds include mitotane itself, as well as other deuterated forms of mitotane. The primary advantage of this compound over its non-deuterated counterpart is its improved pharmacokinetic profile, which can lead to better therapeutic outcomes and reduced side effects . Other similar compounds include deuterated analogs of other adrenal cytotoxic agents, which may offer similar benefits in terms of pharmacokinetics and drug metabolism .
Conclusion
This compound is a valuable compound in scientific research, offering unique advantages in the study of adrenocortical carcinoma and other related conditions. Its deuterated nature provides improved pharmacokinetic properties, making it a useful tool in the development of new therapies and drug formulations.
Propriétés
Formule moléculaire |
C14H10Cl4 |
|---|---|
Poids moléculaire |
324.1 g/mol |
Nom IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5D,6D,7D,8D |
Clé InChI |
JWBOIMRXGHLCPP-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)C(Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


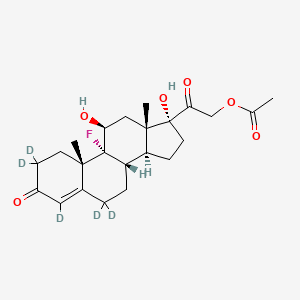
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

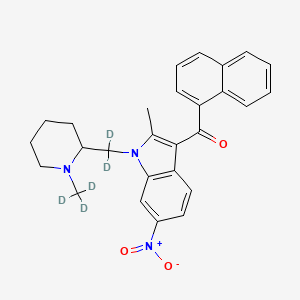
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
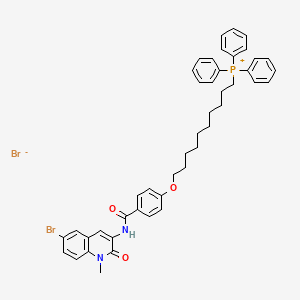
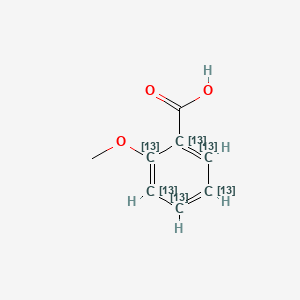
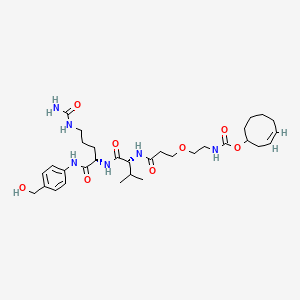
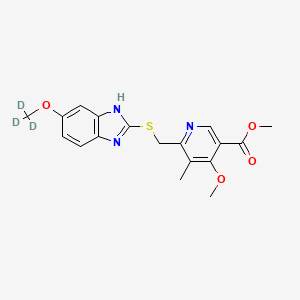
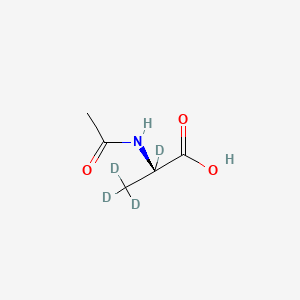
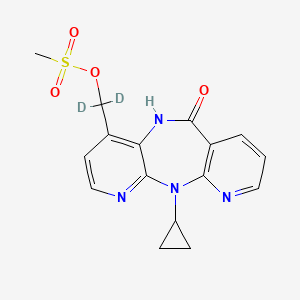
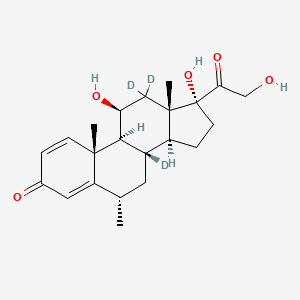
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
